molecular formula C19H25N3O3 B092806 11-(3-(Dimethylamino)propoxy)-7,8,9,10-tetrahydro-3-nitro-6H-cyclohepta(b)quinoline CAS No. 18833-62-0

11-(3-(Dimethylamino)propoxy)-7,8,9,10-tetrahydro-3-nitro-6H-cyclohepta(b)quinoline

Numéro de catalogue B092806
Numéro CAS: 18833-62-0
Poids moléculaire: 343.4 g/mol
Clé InChI: PTFLXZSEEVIXLH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

11-(3-(Dimethylamino)propoxy)-7,8,9,10-tetrahydro-3-nitro-6H-cyclohepta(b)quinoline, commonly known as DMAPT, is a novel small molecule inhibitor that has shown promising results in various preclinical studies. It is a potent inhibitor of the NF-κB pathway, which plays a crucial role in inflammation, immune response, and cancer progression.

Mécanisme D'action

DMAPT inhibits the NF-κB pathway by blocking the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the accumulation of IκBα, which in turn inhibits the translocation of NF-κB to the nucleus and the expression of its target genes. The NF-κB pathway is involved in various cellular processes, including inflammation, immune response, cell survival, and proliferation. Inhibition of this pathway by DMAPT has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Biochemical and Physiological Effects:
DMAPT has been shown to have various biochemical and physiological effects, including inhibition of NF-κB activation, induction of apoptosis in cancer cells, and protection of neurons from oxidative stress. It has also been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of anti-inflammatory cytokines, such as IL-10. In addition, DMAPT has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Avantages Et Limitations Des Expériences En Laboratoire

DMAPT has several advantages for lab experiments, including its potency and specificity for the NF-κB pathway, its ability to induce apoptosis in cancer cells, and its neuroprotective properties. However, there are also some limitations to its use, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations. In addition, DMAPT may have off-target effects that need to be carefully evaluated in preclinical studies.

Orientations Futures

There are several future directions for the research on DMAPT, including its use in combination with other anticancer agents, its potential as a neuroprotective agent in neurodegenerative diseases, and its use in the treatment of inflammatory disorders. In addition, further studies are needed to evaluate the safety and efficacy of DMAPT in clinical trials and to explore its mechanism of action in more detail. Finally, the development of more potent and selective inhibitors of the NF-κB pathway may lead to the discovery of novel therapeutic agents for cancer and other diseases.

Méthodes De Synthèse

DMAPT can be synthesized by reacting 3-(dimethylamino)propylamine with 7,8,9,10-tetrahydro-3-nitro-6H-cyclohepta[b]quinoline-11-ol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by column chromatography to obtain pure DMAPT.

Applications De Recherche Scientifique

DMAPT has been extensively studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. It has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune response. DMAPT has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. In addition, it has been shown to protect neurons from oxidative stress and prevent neurodegeneration.

Propriétés

Numéro CAS

18833-62-0

Nom du produit

11-(3-(Dimethylamino)propoxy)-7,8,9,10-tetrahydro-3-nitro-6H-cyclohepta(b)quinoline

Formule moléculaire

C19H25N3O3

Poids moléculaire

343.4 g/mol

Nom IUPAC

N,N-dimethyl-3-[(3-nitro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)oxy]propan-1-amine

InChI

InChI=1S/C19H25N3O3/c1-21(2)11-6-12-25-19-15-7-4-3-5-8-17(15)20-18-13-14(22(23)24)9-10-16(18)19/h9-10,13H,3-8,11-12H2,1-2H3

Clé InChI

PTFLXZSEEVIXLH-UHFFFAOYSA-N

SMILES

CN(C)CCCOC1=C2CCCCCC2=NC3=C1C=CC(=C3)[N+](=O)[O-]

SMILES canonique

CN(C)CCCOC1=C2CCCCCC2=NC3=C1C=CC(=C3)[N+](=O)[O-]

Autres numéros CAS

18833-62-0

Synonymes

11-[3-(Dimethylamino)propoxy]-7,8,9,10-tetrahydro-3-nitro-6H-cyclohepta[b]quinoline

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.